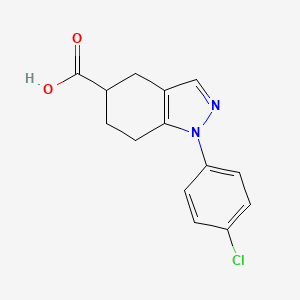
1-(4-(Piperazin-1-YL)phenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Piperazin-1-YL)phenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride is a synthetic compound that belongs to the class of dihydropyrimidines. This compound is known for its potential applications in medicinal chemistry, particularly as a pharmacological agent. It features a piperazine ring attached to a phenyl group, which is further connected to a dihydropyrimidine-dione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Piperazin-1-YL)phenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-bromophenylpiperazine, is reacted with a suitable base to form the piperazine derivative.
Coupling Reaction: The piperazine derivative is then coupled with a dihydropyrimidine-dione precursor under specific conditions, such as the presence of a palladium catalyst and a suitable solvent.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(Piperazin-1-YL)phenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with new functional groups attached to the piperazine ring.
Aplicaciones Científicas De Investigación
1-(4-(Piperazin-1-YL)phenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-(Piperazin-1-YL)phenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting anti-cancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-(Piperazin-1-YL)phenyl)pyrimidine-2,4(1H,3H)-dione
- 1-(4-(Piperazin-1-YL)phenyl)tetrahydropyrimidine-2,4(1H,3H)-dione
Uniqueness
1-(4-(Piperazin-1-YL)phenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride is unique due to its specific structural features, such as the presence of both a piperazine ring and a dihydropyrimidine-dione core. This combination imparts distinct pharmacological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C14H19ClN4O2 |
|---|---|
Peso molecular |
310.78 g/mol |
Nombre IUPAC |
1-(4-piperazin-1-ylphenyl)-1,3-diazinane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C14H18N4O2.ClH/c19-13-5-8-18(14(20)16-13)12-3-1-11(2-4-12)17-9-6-15-7-10-17;/h1-4,15H,5-10H2,(H,16,19,20);1H |
Clave InChI |
XPOUFTXRXQNLKJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)NC1=O)C2=CC=C(C=C2)N3CCNCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


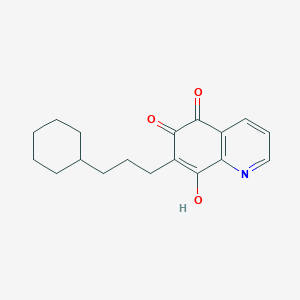
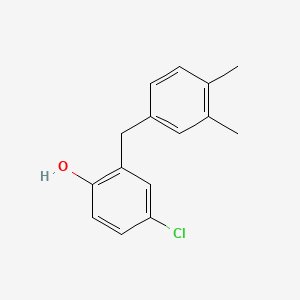

![2-((2-Methyl-[1,1'-biphenyl]-3-YL)methyl)isoindoline-1,3-dione](/img/structure/B14012104.png)
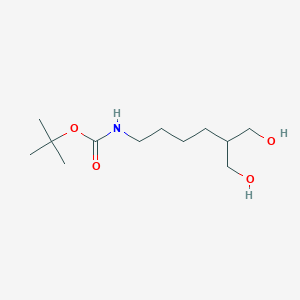
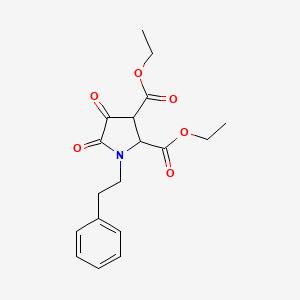

![ethyl 3-[(4-methylphenyl)sulfonyloxymethyl]-2-oxo-1H-indole-3-carboxylate](/img/structure/B14012136.png)

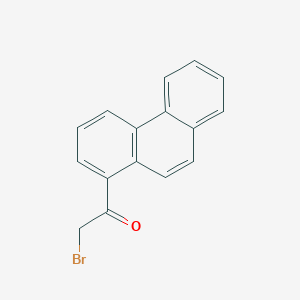
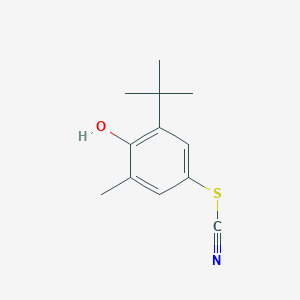
![rel-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B14012152.png)

